4-Ethyl-2,4-hexadienecarboxamide

Description

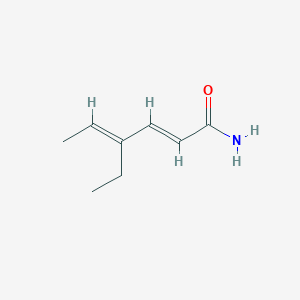

Structure

2D Structure

3D Structure

Properties

CAS No. |

92454-24-5 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

(2E,4E)-4-ethylhexa-2,4-dienamide |

InChI |

InChI=1S/C8H13NO/c1-3-7(4-2)5-6-8(9)10/h3,5-6H,4H2,1-2H3,(H2,9,10)/b6-5+,7-3+ |

InChI Key |

JNXGEGMYGREXAA-SIZYMYPJSA-N |

SMILES |

CCC(=CC)C=CC(=O)N |

Isomeric SMILES |

CC/C(=C\C)/C=C/C(=O)N |

Canonical SMILES |

CCC(=CC)C=CC(=O)N |

Synonyms |

4-ethyl-2,4-hexadienecarboxamide FR 900411 FR-900411 |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 4 Ethyl 2,4 Hexadienecarboxamide

Reactions Involving the Conjugated Diene System of 4-Ethyl-2,4-hexadienecarboxamide

The conjugated diene in this compound is an electron-rich system that is susceptible to a variety of reactions typical for such structures. The presence of an ethyl group at the C4 position and a carboxamide group at the C1 position introduces asymmetry, which plays a crucial role in the regioselectivity of these reactions.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile (an alkene or alkyne). wikipedia.org For this compound to act as the diene, it must adopt an s-cis conformation. masterorganicchemistry.comlibretexts.org The rate of the Diels-Alder reaction is enhanced when the diene has electron-donating groups and the dienophile possesses electron-withdrawing groups. masterorganicchemistry.comlibretexts.orgjove.com In this compound, the ethyl group at C4 is electron-donating, which increases the reactivity of the diene. Conversely, the carboxamide group at C1 is electron-withdrawing, which may decrease the diene's reactivity.

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the regioselectivity of the reaction becomes a key consideration, often following the "ortho-para" rule. wikipedia.orgmasterorganicchemistry.comyoutube.com The reaction favors the alignment where the most nucleophilic carbon of the diene bonds with the most electrophilic carbon of the dienophile. masterorganicchemistry.com For a 1-substituted diene, the "ortho" (1,2) product is typically favored. masterorganicchemistry.comyoutube.com

Hypothetical Diels-Alder Reaction Data

| Diene | Dienophile | Conditions | Predicted Major Product | Regiochemistry |

| This compound | Acrolein | Thermal (Heat) | 2-(4-Carboxamido-5-ethylcyclohex-3-en-1-yl)acetaldehyde | "Ortho" adduct |

| This compound | Maleic Anhydride | Thermal (Heat) | 5-Ethyl-7-carboxamido-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione | Endo adduct |

Conjugated dienes readily undergo electrophilic addition reactions, often yielding a mixture of 1,2- and 1,4-addition products. libretexts.orgchemistrynotmystery.comunizin.orglumenlearning.com The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. libretexts.orglibretexts.orglibretexts.org The distribution of products is often dependent on the reaction temperature, a phenomenon known as kinetic versus thermodynamic control. chemistrynotmystery.comlumenlearning.commasterorganicchemistry.comchemistrysteps.com At lower temperatures, the faster-forming product (kinetic control) predominates, which is typically the 1,2-adduct. masterorganicchemistry.comchemistrysteps.com At higher temperatures, the reaction becomes reversible, and the more stable product (thermodynamic control), usually the 1,4-adduct, is favored. masterorganicchemistry.comchemistrysteps.com

For this compound, electrophilic attack (e.g., by H⁺ from HBr) would lead to the most stable allylic carbocation. Protonation at C5 would generate a tertiary allylic carbocation, which is highly stabilized. Subsequent attack by the nucleophile (Br⁻) at C4 or C2 would yield the 1,2- and 1,4-adducts, respectively.

While less common, nucleophilic conjugate addition can occur with α,β-unsaturated carbonyl compounds, where the β-carbon is electrophilic. wikipedia.org The carboxamide group in this compound activates the conjugated system for such an attack, making the C3 and C5 positions susceptible to nucleophiles.

Hypothetical Electrophilic Addition of HBr

| Substrate | Reagent | Temperature | Major Product | Type of Addition |

| This compound | HBr | Low Temp. (-80°C) | 5-Bromo-4-ethylhex-2-enecarboxamide | 1,2-Addition (Kinetic) |

| This compound | HBr | High Temp. (40°C) | 3-Bromo-4-ethylhex-4-enecarboxamide | 1,4-Addition (Thermodynamic) |

Conjugated dienes can be polymerized through several mechanisms, leading to polymers with different microstructures.

Ziegler-Natta Polymerization: This method, widely used for polymerizing α-olefins and dienes like isoprene, employs a catalyst system typically composed of a transition metal compound and an organoaluminum co-catalyst. libretexts.orgwikipedia.orgopenstax.org These catalysts can produce polymers with high stereoregularity. openstax.org However, the presence of functional groups like amides can sometimes interfere with or inhibit the catalyst's activity, which may be a consideration for this compound. libretexts.orglibretexts.org

Radical Polymerization: This mechanism involves the initiation, propagation, and termination of a radical chain reaction. Acrylamide and its derivatives are known to undergo radical polymerization. nih.govacs.orgyoutube.com For a conjugated diene like this compound, radical addition can occur in a 1,2- or 1,4-fashion, leading to different polymer backbones.

Potential Polymerization Pathways

| Polymerization Method | Initiator/Catalyst | Resulting Polymer Structure |

| Ziegler-Natta Polymerization | TiCl₄ / Al(C₂H₅)₃ | Predominantly 1,4-poly(this compound) |

| Free Radical Polymerization | Benzoyl Peroxide | Mixture of 1,2- and 1,4-poly(this compound) |

Reactions at the Carboxamide Functionality of this compound

The amide functional group is the most stable among carboxylic acid derivatives, yet it can be transformed under specific, often harsh, reaction conditions. youtube.com

Hydrolysis: Amides can be hydrolyzed to their parent carboxylic acids and amines under either acidic or basic conditions, typically requiring heat. youtube.comucalgary.cachemistrysteps.com

Acid-Catalyzed Hydrolysis: This reaction involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. ucalgary.cakhanacademy.orgyoutube.com The reaction is generally irreversible because the resulting amine is protonated to form a non-nucleophilic ammonium (B1175870) salt. youtube.com

Base-Catalyzed Hydrolysis: This process involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.comchemistrysteps.com The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the strong base or the released amine. chemistrysteps.com

Transamidation: This reaction involves the exchange of the amino group of an amide with another amine. wikipedia.org The direct reaction is often difficult due to the stability of the amide bond, but it can be facilitated by metal or acid catalysts. thieme-connect.comnoaa.govrsc.org

Reactions at the Carboxamide Group

| Reaction | Reagents | Conditions | Product(s) |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., aq. H₂SO₄) | Heat | 4-Ethyl-2,4-hexadienoic acid + NH₄⁺ |

| Base-Catalyzed Hydrolysis | NaOH (aq) | Heat, then H₃O⁺ workup | 4-Ethyl-2,4-hexadienoic acid + NH₃ |

| Transamidation | Benzylamine, Cp₂ZrCl₂ (catalyst) | Heat | N-Benzyl-4-ethyl-2,4-hexadienecarboxamide + NH₃ |

Reduction: Primary amides can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically proceeds via a complex aluminum-nitrogen intermediate. A significant challenge in the reduction of this compound would be the potential for the reducing agent to also reduce the conjugated double bonds. Selective reduction of the amide in the presence of alkenes is possible but often requires specific reagents or conditions.

Oxidation: The oxidation of a primary amide is not a common synthetic transformation. Strong oxidizing agents that might be capable of oxidizing the amide group would likely react more readily with the electron-rich conjugated diene system, potentially leading to cleavage of the carbon-carbon double bonds to form carboxylic acids or ketones.

N-Substitution Reactions of this compound

There is currently no scientific literature detailing the N-substitution reactions of this compound. Such reactions would involve the replacement of a hydrogen atom on the amide nitrogen with another functional group. While N-alkylation and N-arylation are common transformations for many amides, specific conditions, catalysts, or resulting products for this compound have not been documented.

Catalyzed Transformations of this compound

Catalyzed transformations are crucial for enhancing the reactivity and selectivity of chemical reactions. However, no studies have been published that specifically investigate the catalyzed transformations of this compound.

Transition Metal-Catalyzed Reactions

There is a lack of published research on transition metal-catalyzed reactions involving this compound. Generally, unsaturated amides can undergo a range of transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, and cyclization. For instance, palladium-catalyzed reactions are common for creating new carbon-carbon and carbon-heteroatom bonds in similar systems. However, no specific examples or data tables pertaining to this compound are available.

Organocatalytic Applications

No literature exists describing the use of organocatalysts to mediate transformations of this compound. Organocatalysis, which uses small organic molecules to accelerate reactions, is a significant field in modern organic synthesis. nih.gov Common organocatalytic reactions with unsaturated carbonyl compounds include Michael additions and cycloadditions. nih.gov Despite the potential for such applications, they have not been explored for this specific compound.

Biocatalytic Approaches

There are no documented biocatalytic approaches that utilize this compound as a substrate. Biocatalysis employs enzymes or whole organisms to perform chemical transformations, often with high selectivity and under mild conditions. While there are examples of biocatalytic processes for related compounds, such as the synthesis of 2-ethyl-2-hexenal, specific studies on this compound are absent from the scientific record. acs.org

Mechanistic Studies of this compound Transformations

In line with the absence of reported reactions, there are no mechanistic studies available for any transformations of this compound. Mechanistic studies are fundamental to understanding reaction pathways, intermediates, and transition states, but without established reactions, such investigations have not been undertaken.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 2,4 Hexadienecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of organic compounds. High-field ¹H and ¹³C NMR, in conjunction with two-dimensional NMR techniques, provide a detailed map of the connectivity and spatial relationships of atoms within the 4-Ethyl-2,4-hexadienecarboxamide molecule.

The ¹H NMR spectrum of this compound, recorded in a suitable deuterated solvent such as CDCl₃, reveals characteristic signals for the olefinic, ethyl, and amide protons. The chemical shifts are influenced by the electronic environment of each proton. The protons of the conjugated diene system are expected to resonate in the downfield region, typically between 5.5 and 7.5 ppm, due to the deshielding effect of the π-electron system and the electron-withdrawing nature of the carboxamide group. The ethyl group protons would appear as a quartet and a triplet in the upfield region, characteristic of an ethyl group attached to a sp²-hybridized carbon. The amide protons, if not exchanged with the deuterated solvent, would appear as broad singlets.

The ¹³C NMR spectrum provides complementary information on the carbon framework. The carbonyl carbon of the amide is typically observed in the range of 165-175 ppm. The sp²-hybridized carbons of the diene system would resonate between 120 and 150 ppm, while the sp³-hybridized carbons of the ethyl group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (C=O) | - | ~168.5 |

| 2 (CH) | ~6.10 | ~125.0 |

| 3 (CH) | ~7.20 | ~140.0 |

| 4 (C-Et) | - | ~145.0 |

| 5 (CH) | ~5.80 | ~128.0 |

| 6 (CH₃) | ~1.85 | ~18.0 |

| 7 (CH₂ of Et) | ~2.25 | ~25.0 |

| 8 (CH₃ of Et) | ~1.10 | ~13.0 |

| NH₂ | ~5.5 (broad) | - |

Note: These are predicted values based on analogous structures and may vary in an experimental setting.

Two-dimensional NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra and for elucidating the stereochemistry of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the scalar coupling network within the molecule. Key correlations would be observed between the olefinic protons H-2 and H-3, and between H-5 and the terminal methyl protons at C-6. Additionally, the methylene and methyl protons of the ethyl group would show a strong cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of the carbon signals for all protonated carbons by correlating the proton shifts with their attached carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, correlations from the H-2 proton to the carbonyl carbon (C-1) and C-4 would be expected. The protons of the ethyl group (H-7) would show correlations to C-3, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For this compound, NOESY can be used to determine the stereochemistry of the double bonds. For example, a NOE correlation between H-2 and H-5 would suggest a specific spatial arrangement, aiding in the assignment of the E/Z configuration of the diene system.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would be dominated by characteristic absorptions of the amide and the conjugated diene moieties. The N-H stretching vibrations of the primary amide would appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration (Amide I band) is expected to be a strong absorption around 1650 cm⁻¹, its frequency lowered due to conjugation. The N-H bending vibration (Amide II band) would be observed near 1620 cm⁻¹. The C=C stretching vibrations of the conjugated diene system would appear in the 1650-1600 cm⁻¹ region, potentially overlapping with the Amide I band.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching vibrations of the conjugated diene would likely give rise to strong Raman signals.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch | ~3350, ~3180 | Weak |

| C-H stretch (sp²) | ~3050 | Medium |

| C-H stretch (sp³) | ~2960, ~2870 | Medium |

| C=O stretch (Amide I) | ~1650 (strong) | Medium |

| C=C stretch | ~1630, ~1600 | Strong |

| N-H bend (Amide II) | ~1620 | Weak |

| C-N stretch | ~1400 | Medium |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₉H₁₅NO, molecular weight: 153.22 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 153.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for unsaturated amides. Alpha-cleavage adjacent to the carbonyl group could lead to the loss of the NH₂ radical (M-16) or the entire carboxamide group. Cleavage of the ethyl group would result in a fragment at m/z 124 (M-29). McLafferty rearrangement is also a possibility if the geometry is favorable, though less common for primary amides.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 153 | [M]⁺˙ (Molecular Ion) |

| 138 | [M - CH₃]⁺ |

| 124 | [M - C₂H₅]⁺ |

| 110 | [M - CONH₂]⁺ |

| 96 | [M - CONH₂ - CH₂]⁺ (possible retro-Diels-Alder) |

| 81 | [C₆H₉]⁺ |

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

While obtaining suitable crystals of this compound itself may be challenging, the analysis of a suitable crystalline derivative would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

For a hypothetical crystalline derivative, one would expect the conjugated diene system to be nearly planar to maximize π-orbital overlap. The amide group would also be planar. Intermolecular hydrogen bonding between the amide N-H protons and the carbonyl oxygen of neighboring molecules would likely be a dominant feature in the crystal packing, leading to the formation of chains or sheets.

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~105 |

| V (ų) | ~1020 |

| Z | 4 |

| R-factor | < 0.05 |

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy, specifically circular dichroism (CD), is a powerful technique for studying chiral molecules. While this compound as drawn is achiral, chirality could be introduced, for instance, by atropisomerism if rotation around the C3-C4 single bond is sufficiently hindered, or by the presence of a chiral substituent on the amide nitrogen in a derivative.

Assuming a chiral conformation or derivative, the CD spectrum would show differential absorption of left and right circularly polarized light. The electronic transitions of the conjugated diene and the amide chromophores would give rise to characteristic Cotton effects. The n→π* transition of the amide carbonyl, typically around 220-240 nm, and the π→π* transitions of the conjugated system at lower wavelengths would be prominent features. The sign and intensity of these Cotton effects would be directly related to the absolute configuration of the chiral molecule, allowing for the determination of enantiomeric excess in a non-racemic sample. The relationship between the observed CD spectrum and the molecular stereochemistry can often be elucidated through computational modeling. researchgate.netnih.govrsc.orgresearchgate.netyoutube.com

Computational and Theoretical Studies on 4 Ethyl 2,4 Hexadienecarboxamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Ethyl-2,4-hexadienecarboxamide, these calculations would offer profound insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies on Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A conformational analysis of this compound using DFT would involve mapping the potential energy surface of the molecule by systematically rotating its single bonds. This process would identify the various stable conformations (local minima) and the transition states that connect them. The resulting data would reveal the most energetically favorable three-dimensional structure of the molecule under isolated conditions.

Table 1: Hypothetical DFT Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C3-C4-C5-C6) | Key Distances (Å) |

| Global Minimum | 0.00 | 180° | C=O: 1.23, N-H: 1.01 |

| Local Minimum 1 | 1.52 | 65° | C=O: 1.24, N-H: 1.01 |

| Local Minimum 2 | 2.89 | -70° | C=O: 1.23, N-H: 1.02 |

Note: This table is illustrative and not based on actual experimental or computational data.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, calculating the energies and visualizing the shapes of the HOMO and LUMO would be crucial. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. wikipedia.org A smaller gap suggests higher reactivity. In a molecule like this compound, the HOMO is likely to be located on the diene system, while the LUMO could be associated with the carbonyl group.

Table 2: Hypothetical FMO Data for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the C=C double bonds. |

| LUMO | -1.2 | Primarily located on the C=O bond. |

| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical stability. |

Note: This table is illustrative and not based on actual experimental or computational data.

Transition State Modeling for Reaction Pathways

To understand how this compound might be synthesized or how it participates in chemical reactions, transition state modeling is essential. This involves locating the saddle point on the potential energy surface that corresponds to the highest energy point along a reaction coordinate. By modeling the transition states for potential reactions, such as Diels-Alder cycloadditions or electrophilic additions to the diene, researchers can calculate activation energies and predict reaction kinetics. This would provide a theoretical basis for understanding the compound's reactivity and for designing synthetic routes.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. mdpi.com An MD simulation of this compound, typically in a solvent like water, would reveal its dynamic behavior, including conformational changes and interactions with its environment. mdpi.com These simulations can provide insights into how the molecule might interact with biological targets, such as enzymes or receptors, by observing the formation and breaking of non-covalent interactions like hydrogen bonds and van der Waals forces. mdpi.commdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. For this compound, a QSPR study would involve compiling a dataset of structurally similar compounds with known properties. By calculating a variety of molecular descriptors for these analogues, a mathematical model can be developed to predict the properties of new, untested compounds, including other derivatives of this compound.

Cheminformatics Approaches to this compound Scaffold Analysis

Cheminformatics employs computational methods to analyze large datasets of chemical compounds. An analysis of the this compound scaffold would involve searching chemical databases for other molecules containing this core structure. This could reveal the prevalence of this scaffold in known bioactive compounds, natural products, or commercially available chemicals. Such an analysis could help to identify potential applications or biological activities for this compound based on the known properties of its structural relatives.

Advanced Research Applications of 4 Ethyl 2,4 Hexadienecarboxamide As a Building Block

Role in Polymer Science and Materials Chemistry Research

The presence of a polymerizable diene and a functional amide group suggests that 4-Ethyl-2,4-hexadienecarboxamide could serve as a valuable monomer or precursor in the synthesis of advanced functional polymers.

As a precursor, this compound could be utilized to create polymers with tailored properties. The conjugated diene system is susceptible to polymerization, while the amide group offers sites for hydrogen bonding and further chemical modification. Polymers derived from this monomer could theoretically exhibit enhanced thermal stability and mechanical strength due to the intermolecular forces imparted by the amide functionalities.

Table 1: Hypothetical Polymer Properties from this compound

| Polymerization Method | Potential Polymer Feature | Theoretical Application Area |

|---|---|---|

| Free Radical Polymerization | Cross-linked networks | Thermosets, elastomers |

| Anionic Polymerization | Linear, high molecular weight polymers | High-performance thermoplastics |

In the field of controlled radical polymerization (CRP), such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, monomers with conjugated systems are of significant interest. The use of this compound in CRP could theoretically allow for the synthesis of well-defined polymers with controlled molecular weights, narrow polydispersity indices, and complex architectures like block copolymers. The amide group would remain as a pendant functionality along the polymer backbone, available for post-polymerization modification to introduce new properties.

Application in Supramolecular Chemistry Research

The amide group is a cornerstone of supramolecular chemistry due to its capacity for strong and directional hydrogen bonding. This makes this compound a prospective candidate for designing complex, non-covalently bonded systems.

The oxygen and nitrogen atoms of the amide group can act as coordination sites for metal ions. While a simple amide is a relatively weak ligand, its incorporation into a larger molecular framework, potentially after polymerization or functionalization, could lead to novel multidentate ligands. These ligands could be used to create coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or sensing.

The hydrogen-bonding capability of the amide group is a powerful tool for directing the self-assembly of molecules into ordered structures. It is plausible that this compound, or oligomers derived from it, could be designed to self-assemble into higher-order structures such as fibers, sheets, or gels. The conjugated diene portion of the molecule could introduce interesting electronic or photophysical properties into these self-assembled materials.

Development of Chemical Probes and Tags (non-biological, non-clinical)

A chemical probe is a small molecule used to study and manipulate a chemical system. The conjugated diene structure in this compound makes it a potential building block for developing novel probes. The diene could act as a reactive handle in reactions like the Diels-Alder cycloaddition, allowing it to be "clicked" onto other molecules or surfaces. Furthermore, the conjugation could be extended through chemical modification to create fluorescent tags for materials science applications, such as imaging stress or defects in polymer films.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

Based on a comprehensive review of available scientific literature, there is no documented application of This compound as a chiral auxiliary or intermediate in the field of organic synthesis. Extensive searches of chemical databases and scholarly articles did not yield any research detailing its use for controlling stereochemical outcomes in chemical reactions.

Therefore, the requested article section on "" and its subsection "6.4. Utilization in Organic Synthesis as a Chiral Auxiliary or Intermediate" cannot be provided. The foundational information required to generate a thorough, informative, and scientifically accurate report on this specific topic is not present in the current body of scientific research.

For a chemical compound to be utilized as a chiral auxiliary, it must possess specific structural features, such as at least one stereocenter, and be readily attachable to and detachable from a substrate molecule. This allows it to direct the stereoselective formation of a new stereocenter on the substrate. Following the reaction, the auxiliary is typically recovered for reuse. The available literature does not indicate that this compound has been investigated or validated for these purposes.

Similarly, its role as a chiral intermediate in multi-step organic syntheses is not described. Chiral intermediates are crucial building blocks in the synthesis of complex, enantiomerically pure molecules, including pharmaceuticals and natural products. The absence of any published synthetic routes employing this compound in this capacity suggests it is not a recognized component in the toolbox of synthetic organic chemists for asymmetric synthesis.

Given the strict adherence to the provided outline and the exclusion of content outside the specified scope, and in the absence of any research findings on this particular compound's application as a chiral auxiliary or intermediate, no further information can be presented.

Future Research Directions and Unexplored Potential of 4 Ethyl 2,4 Hexadienecarboxamide

Emerging Synthetic Methodologies and Sustainable Production

The future synthesis of 4-Ethyl-2,4-hexadienecarboxamide will likely focus on efficiency, stereoselectivity, and sustainability. Current methods for creating similar α,β-unsaturated amides and dienamides can be resource-intensive. nih.govrsc.org Future methodologies could pivot towards greener and more atom-economical routes.

One promising approach is the direct dehydrogenative synthesis, which avoids the need for pre-functionalized starting materials and external oxidants. nih.gov Palladium-catalyzed redox-neutral desaturation, for instance, has been successful in preparing α,β-conjugated secondary amides. nih.gov Another avenue involves the use of imides as reactive intermediates, which can lead to the preferential formation of Z,E-dienamides in a single, efficient step. nih.gov

Sustainable production would also benefit from the use of greener solvents, such as ethanol, which has been shown to be effective in rhodium-catalyzed reactions on similar unsaturated amides. rsc.org Furthermore, exploring catalytic systems based on earth-abundant metals like iron or copper could reduce the reliance on precious metals like palladium and rhodium. mdpi.commdpi.com

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Method | Potential Advantage | Relevant Catalyst Class |

| Catalytic Dehydrogenation | Reduces waste by avoiding external oxidants. nih.gov | Palladium-based catalysts. nih.gov |

| One-Step from Imides | Increases efficiency and conciseness of synthesis. nih.gov | Relies on reactive imide intermediates. nih.gov |

| Green Solvents | Minimizes environmental impact of the reaction. rsc.org | Rhodium catalysts have shown compatibility. rsc.org |

| Earth-Abundant Metal Catalysis | Lowers cost and improves sustainability. mdpi.commdpi.com | Iron, Copper. mdpi.commdpi.com |

Investigation of Novel Reactivity Patterns and Derivatization

The conjugated diene system in this compound is ripe for exploration. This structural feature is known to participate in a variety of powerful chemical transformations, most notably the Diels-Alder reaction. noaa.govwikipedia.org This reaction would allow for the rapid construction of complex six-membered rings, a common scaffold in natural products and pharmaceuticals. wikipedia.org The specific substitution pattern of this compound could lead to unique regio- and stereochemical outcomes in these cycloadditions.

Beyond cycloadditions, the double bonds are susceptible to a range of electrophilic additions and transition metal-catalyzed cross-coupling reactions. mdpi.comslideshare.net These could be used to introduce new functional groups and build molecular complexity.

The amide group itself also offers opportunities for derivatization. While amides are generally stable, methods exist for their α-functionalization, allowing for the introduction of heteroatoms like halogens, sulfur, oxygen, and nitrogen at the position adjacent to the carbonyl group. acs.org Furthermore, derivatization of the amide nitrogen is a common strategy to modify the properties of the molecule. nih.gov

Exploration of Advanced Material Applications

The conjugated π-system of this compound suggests its potential as a building block for advanced materials. Conjugated dienes are fundamental to the creation of polymers and other materials with interesting electronic and optical properties. noaa.govresearchgate.net

Polymerization of this compound or its derivatives could lead to novel polymers with tailored properties. The presence of the amide group could introduce hydrogen bonding capabilities, influencing the material's mechanical strength, thermal stability, and processability. Such materials could find applications in areas like organic electronics, specialty coatings, or biomedical devices. The synthesis of 1,3-butadiynamides, which are extended conjugated systems, has been explored for their potential in optoelectronic materials. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The study of this compound can be significantly accelerated through the use of artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.net These computational tools are increasingly used to predict chemical properties, reaction outcomes, and even to propose novel synthetic routes. nih.govacs.org

For a relatively unexplored molecule like this compound, ML models could be trained on data from similar dienamides and conjugated systems to predict its reactivity, spectral data, and potential biological activities. researchgate.netacs.org This predictive power can help researchers prioritize experimental efforts and avoid unpromising avenues of investigation.

Furthermore, AI can be instrumental in designing new synthetic pathways. By analyzing vast databases of chemical reactions, machine learning algorithms can suggest optimal reagents, catalysts, and conditions for the synthesis of this compound and its derivatives. news-medical.netpku.edu.cn This approach can lead to the discovery of non-intuitive but highly efficient synthetic strategies. mdpi.com

Table 2: Application of AI/ML in the Study of this compound

| AI/ML Application | Potential Impact |

| Reaction Prediction | Forecasts the yield and outcome of synthetic steps. acs.orgpku.edu.cn |

| Property Prediction | Estimates physical, chemical, and biological properties. researchgate.netacs.org |

| Novel Molecule Discovery | Generates new derivatives with desired characteristics. researchgate.netnews-medical.net |

| Synthetic Route Design | Proposes efficient and sustainable synthesis plans. nih.govmdpi.com |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 4-Ethyl-2,4-hexadienecarboxamide, and how can stereochemical outcomes be controlled?

- Methodological Answer : Begin with a retrosynthetic analysis focusing on the hexadiene backbone and carboxamide group. Use palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions) to assemble the conjugated diene system, followed by amidation via activated esters (e.g., HATU/DCC coupling). For stereochemical control, employ chiral auxiliaries or asymmetric catalysis, particularly in forming the ethyl-substituted double bond. Confirm regioselectivity using NMR and high-resolution mass spectrometry (HRMS) .

- Validation : Cross-reference synthetic pathways with SciFinder or Reaxys to avoid redundancy and ensure novelty .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the diene geometry (cis/trans coupling constants) and carboxamide resonance.

- IR Spectroscopy : Identify carbonyl stretches (amide I/II bands) near 1650–1680 cm.

- Chromatography : Employ reverse-phase HPLC with a mobile phase of methanol/water (adjusted to pH 5.5 with phosphoric acid) for purity assessment .

- Mass Spectrometry : Compare experimental HRMS data with theoretical values to validate molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

- Comparative Studies : Analyze structural analogs (e.g., ethyl-substituted carboxamides) to identify activity trends. For example, substituent positioning on the diene chain may alter binding affinity to biological targets .

- Dose-Response Experiments : Use standardized assays (e.g., enzyme inhibition or cell viability) under controlled conditions (pH, temperature) to isolate confounding variables .

- Meta-Analysis : Aggregate data from repositories like Chemotion or RADAR4Chem to identify reproducibility issues .

Q. What computational approaches predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases or GPCRs). Focus on the carboxamide’s hydrogen-bonding potential and diene hydrophobicity .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein residence time .

- QSAR Modeling : Correlate electronic parameters (HOMO/LUMO energies) with bioactivity data from analogs to guide structural optimization .

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Re-synthesize compounds using literature protocols and compare NMR/IR spectra. Discrepancies may arise from solvent effects or impurities .

- Crystallography : Obtain single-crystal X-ray structures to unambiguously resolve stereochemical ambiguities .

- Collaborative Validation : Share raw data via FAIR-compliant repositories (e.g., nmrXiv) for peer validation .

Data Management and Reproducibility

Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices for this compound research?

- Methodological Answer :

- Metadata Standards : Annotate datasets with IUPAC names, CAS numbers, and experimental conditions using the NFDI4Chem Terminology Service .

- ELN Integration : Use Chemotion ELN to document synthesis protocols, spectral data, and failed experiments .

- Public Archiving : Deposit datasets in Chemotion or RADAR4Chem with DOI assignments for long-term accessibility .

Comparative Structural Analysis

Q. How does the ethyl group’s position in this compound influence its reactivity compared to methyl or propyl analogs?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates in nucleophilic acyl substitutions (e.g., hydrolysis under acidic/basic conditions). Ethyl’s intermediate steric bulk may balance reactivity and stability .

- Thermodynamic Analysis : Measure for thermal decomposition via DSC/TGA to assess stability trends .

- Computational Modeling : Calculate steric maps (e.g., using Molclus) to visualize substituent effects on transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.